2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
Description
2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione is a halogenated isoindole-1,3-dione derivative characterized by a bromo and fluoro substituent on the phenyl ring. Isoindole-1,3-diones are phthalimide derivatives with broad applications in medicinal chemistry, particularly as intermediates for antitumor agents , anticonvulsants , and enzyme inhibitors.
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYSNUBQOISARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180171 | |
| Record name | 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-90-6 | |
| Record name | 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(4-bromo-2-fluorophenyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
The compound interacts with its targets by binding to the dopamine receptors, particularly at their allosteric binding sites. This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.
Biochemical Pathways
The compound’s interaction with dopamine receptors affects several biochemical pathways. For instance, it can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents. Additionally, it has been suggested that the compound may inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of dopamine receptor activity. For example, one compound tested in a Parkinsonism mouse model was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This suggests that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of isoindoline derivatives has been performed under solventless conditions, following green chemistry principles. .
Biochemical Analysis
Biochemical Properties
Isoindoline-1,3-dione derivatives, a family to which this compound belongs, have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters. The in silico analysis suggests that these compounds have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site.
Biological Activity
2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione, also known as 4-bromo-2-fluorobenzyl phthalimide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H9BrFNO2
- Molecular Weight : 334.14 g/mol
- CAS Number : 886761-90-6
- Structure : The compound features an isoindole core with a bromo and fluoro substituent on the phenyl ring.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Recent studies have shown that derivatives of isoindole compounds exhibit promising antiviral activities. For instance, compounds similar to 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole have demonstrated effectiveness against viral strains such as HIV and Dengue virus. The mechanism often involves the inhibition of viral replication by targeting specific enzymes crucial for viral life cycles.
| Compound | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 0.35 | |
| Compound B | Dengue | 1.85 | |
| 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole | TBD | TBD | Current Study |
Antibacterial Activity
The compound has also shown antibacterial properties in preliminary studies. The structure-activity relationship (SAR) indicates that modifications on the isoindole moiety can enhance antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 10 µg/mL | |
| Compound D | S. aureus | 5 µg/mL | |
| 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole | TBD | TBD | Current Study |
Anticancer Activity
Preliminary research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the pathways involved.
Case Studies
-
Case Study on Antiviral Efficacy :
A study involving a series of isoindole derivatives demonstrated that compounds with similar structural features to 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole exhibited significant antiviral activity against HIV with IC50 values ranging from 0.20 to 0.35 µM . -
Case Study on Antibacterial Properties :
In vitro testing of various isoindole derivatives against common bacterial strains revealed that certain modifications led to enhanced antibacterial activity, suggesting potential for development as new antibiotics .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and type of substituents on the phenyl ring significantly influence molecular properties. Key analogs include:
Key Observations:
- Halogen Position: Bromo at the para position (e.g., 2-(4-Bromophenyl)isoindole-1,3-dione ) enhances molecular weight and lipophilicity compared to ortho- or meta-substituted analogs.
- Fluorine vs. Bromine: Fluorine’s smaller atomic radius and electronegativity improve solubility and bioavailability relative to bulkier bromo derivatives .
- Linker Groups: Amino or alkyl linkers (e.g., 2-[(4-Chlorophenyl)amino]methyl-isoindole-1,3-dione ) introduce hydrogen-bonding capabilities, affecting crystallinity and biological interactions.
Analytical Characterization
- NMR Spectroscopy: COSY and HSQC experiments resolve spin systems in analogs like 2-(4-methyl-2-phenyl-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, identifying coupling constants and quaternary carbons .
- X-ray Crystallography: Dihedral angles (e.g., 90.0° in ) between isoindole and substituent planes correlate with steric hindrance and conformational flexibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
